molecular formula C16H21N5O2 B11208167 2-cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide

2-cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11208167
M. Wt: 315.37 g/mol
InChI Key: QIKNQCOQKSLFNA-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide: is a synthetic organic compound Its chemical structure comprises a cyclohexyl group, a methoxyphenyl moiety, and a tetrazole ring

    Cyclohexyl Group: A six-membered cyclic hydrocarbon with a cyclohexane backbone.

    Methoxyphenyl Moiety: A phenyl ring substituted with a methoxy (OCH₃) group.

    Tetrazole Ring: A five-membered heterocyclic ring containing four nitrogen atoms.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 4-methoxy-3-(1H-tetrazol-1-yl)benzaldehyde with cyclohexylamine, followed by acetylation of the resulting amine. The detailed steps include:

    Formation of Intermediate Amine:

Industrial Production:: The industrial production of this compound involves scalable processes based on the synthetic routes described above.

Chemical Reactions Analysis

Reactions::

    Acetylation: The key step in the synthesis involves acetylation of the amine intermediate.

    Substitution Reactions: The cyclohexyl group can undergo substitution reactions (e.g., nucleophilic substitution) under appropriate conditions.

Common Reagents::
  • Cyclohexylamine
  • 4-methoxy-3-(1H-tetrazol-1-yl)benzaldehyde
  • Acetic anhydride or acetyl chloride

Major Products:: The major product is 2-cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide itself.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Potential as an anti-inflammatory or antitumor agent.

    Chemistry: Building block for designing novel drugs.

    Industry: May have applications in pharmaceuticals or agrochemicals.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

. Its uniqueness lies in the combination of cyclohexyl, methoxyphenyl, and tetrazole moieties.

Properties

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

IUPAC Name

2-cyclohexyl-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C16H21N5O2/c1-23-15-8-7-13(10-14(15)21-11-17-19-20-21)18-16(22)9-12-5-3-2-4-6-12/h7-8,10-12H,2-6,9H2,1H3,(H,18,22)

InChI Key

QIKNQCOQKSLFNA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2CCCCC2)N3C=NN=N3

Origin of Product

United States

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